

# Introduction to Bisphenol Z and its Deuterated Analog

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## Compound of Interest

Compound Name: Bisphenol Z-d6

Cat. No.: B12418849

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Bisphenol Z (BPZ), chemically known as 4,4'-Cyclohexylidenebisphenol, is a member of the bisphenol family of compounds.<sup>[1]</sup> Like other bisphenols, BPZ is used in the manufacturing of polymers. Concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to the use of alternatives, including BPZ. However, studies have indicated that BPZ itself possesses significant biological activity, including estrogenic effects.<sup>[2][3]</sup>

**Bisphenol Z-d6** is the deuterated form of BPZ, where six hydrogen atoms on the cyclohexane ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of BPZ in various matrices using mass spectrometry-based methods. Its primary application is as an analytical standard in research and for monitoring human exposure to BPZ.<sup>[4]</sup>

## Physicochemical Properties of Bisphenol Z-d6

The fundamental properties of **Bisphenol Z-d6** are summarized in the table below, providing key data for its identification and use in experimental settings.

Property	Value	Reference
CAS Number	2733972-12-6	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>18</sub> H <sub>14</sub> D <sub>6</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	274.39 g/mol	<a href="#">[2]</a>
Synonyms	1,1-Bis(4-hydroxyphenyl)cyclohexane-d <sub>6</sub> , 4,4'-Cyclohexylidenebis-phenol-d <sub>6</sub>	<a href="#">[2]</a> <a href="#">[6]</a>
Purity	>95% (via HPLC)	<a href="#">[6]</a>
Unlabeled CAS	843-55-0 (Bisphenol Z)	<a href="#">[6]</a>

## Toxicological Profile of Bisphenol Z

While **Bisphenol Z-d<sub>6</sub>** is primarily used as a stable isotope standard, the toxicological profile of the unlabeled Bisphenol Z is of significant interest to researchers. The following table summarizes key toxicological data for BPZ.

Endpoint	Organism/System	Observation	Reference
Estrogenic Activity	Human breast cancer cells (MCF-7, T47D)	Potency comparable to or greater than BPA. Induces estrogen receptor (ER)-mediated cell proliferation and gene expression.	[2][7]
Acute Toxicity (LC50)	Zebrafish (Danio rerio) embryos (96h)	$7.9 \times 10^5 \mu\text{M}$	[6]
Reproductive Toxicity	Mouse oocytes	Inhibits meiotic maturation, disrupts spindle assembly, and damages DNA.	[5]
Reproductive Toxicity	C. elegans	Reduces brood size and increases apoptosis in the gonads.	[8]
Receptor Activity	In vitro assays	Agonist for Estrogen Receptor $\alpha$ (ER $\alpha$ ) and ER $\beta$ ; Antagonist for Androgen Receptor (AR).	[7]

## Experimental Protocols and Workflows

**Bisphenol Z-d6** is crucial for the accurate quantification of BPZ in complex samples. The following section outlines a typical experimental workflow for the analysis of bisphenols, including BPZ, in biological or environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## General Experimental Workflow for BPZ Quantification

The workflow involves sample preparation, extraction, chromatographic separation, and detection. **Bisphenol Z-d6** is introduced at the beginning of the sample preparation process to account for analyte loss during extraction and for matrix effects during analysis.



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Caption: Workflow for BPZ analysis using an internal standard.

## Detailed Methodological Steps

- **Sample Collection and Storage:** Samples such as urine, serum, or water should be collected in glass or polypropylene containers to avoid contamination.[9]
- **Internal Standard Spiking:** A known concentration of **Bisphenol Z-d6** in a suitable solvent is added to each sample.
- **Enzymatic Deconjugation:** For biological samples, treatment with β-glucuronidase/sulfatase is necessary to hydrolyze conjugated bisphenol metabolites into their free forms.
- **Solid Phase Extraction (SPE):** The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes. The cartridge is then washed.
- **Elution and Reconstitution:** The analytes (BPZ and BPZ-d6) are eluted from the cartridge with an organic solvent. The eluate is evaporated to dryness and reconstituted in a smaller volume of mobile phase.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. A C18 column is commonly used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent-to-daughter ion transitions for both BPZ and **Bisphenol Z-d6**. [4][10]

- **Quantification:** The concentration of BPZ in the original sample is calculated by comparing the peak area ratio of the native BPZ to the deuterated internal standard (**Bisphenol Z-d6**) against a calibration curve.

## Signaling Pathways and Mechanism of Action of Bisphenol Z

Research indicates that BPZ, as an endocrine-disrupting chemical, exerts its effects through multiple signaling pathways. Its primary mechanism involves interaction with nuclear hormone receptors, leading to downstream cellular effects.

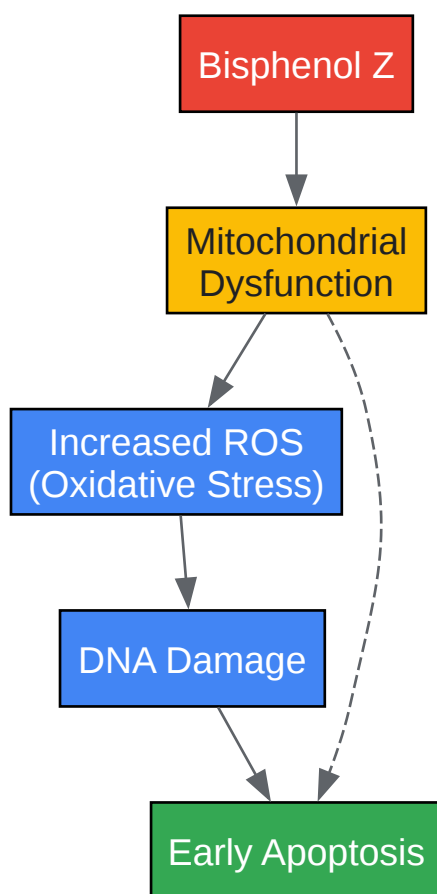
### Estrogenic and Anti-Androgenic Action

BPZ is a known agonist of estrogen receptors ( $ER\alpha$  and  $ER\beta$ ) and an antagonist of the androgen receptor (AR).[7] This dual activity can disrupt endocrine homeostasis. Upon binding to ERs in the cell nucleus, BPZ can initiate the transcription of estrogen-responsive genes, leading to estrogenic effects.[2]

Caption: BPZ interaction with hormone receptors.

### Induction of Oxidative Stress and Apoptosis

Studies on mammalian oocytes have shown that BPZ exposure can lead to mitochondrial dysfunction.[5] This is characterized by a decrease in mitochondrial membrane potential and ATP content. Impaired mitochondrial function can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent DNA damage. Ultimately, this can trigger the intrinsic apoptosis pathway.



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Caption: BPZ-induced mitochondrial dysfunction and apoptosis.

## Conclusion

**Bisphenol Z-d6** is an indispensable tool for the accurate measurement of Bisphenol Z, an emerging environmental contaminant with significant endocrine-disrupting properties. Understanding the toxicological mechanisms of BPZ is critical for assessing its risk to human health. The methodologies and pathway information presented in this guide provide a foundation for researchers working on the analysis and toxicological evaluation of bisphenol analogs.

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